2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound characterized by its unique molecular structure, which combines a pyrrolidine ring with a tetrahydronaphthalene moiety. Its molecular formula is , and it has garnered attention in various fields of chemistry and medicinal research due to its potential biological activities and applications.
This compound is classified under organic compounds, specifically as a nitrogen-containing heterocycle due to the presence of the pyrrolidine ring. It can be sourced from chemical suppliers and is often utilized in synthetic organic chemistry as an intermediate or building block for more complex molecules.
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves several key steps:
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine can participate in various chemical reactions:
The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products effectively. For example:
The mechanism of action for 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is not fully elucidated but suggests interaction with multiple biological targets due to its structural features:
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine has several applications across different scientific fields:
Systematic Nomenclature:The parent compound is designated as 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine under IUPAC rules. Here, the pyrrolidine ring is the principal heterocycle, with the tetrahydronaphthalene group attached at the C2 position via its C1 carbon. Its molecular formula is C₁₄H₁₉N (molar mass: 201.31 g/mol), as confirmed by PubChem records [1]. The hydrochloride derivative (CAS 2995293-16-6) has the formula C₁₄H₂₀ClN (molar mass: 237.77 g/mol) [2].
Stereochemical Complexity:The tetrahydronaphthalen-1-yl attachment creates a chiral center at C1 of the tetrahydronaphthalene ring. Additionally, substitutions on the pyrrolidine ring (e.g., at C3 or C4) can introduce further stereogenicity. For example, the brominated analog 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one (CAS 1275893-77-0, C₁₄H₁₆BrNO) contains two chiral centers, yielding four possible stereoisomers [7]. The spatial orientation significantly impacts biological activity, as enantiomers may exhibit distinct target-binding affinities.
Representative Isomers and Derivatives
Compound Name | CAS/ID | Molecular Formula | Chiral Centers | Key Structural Features |
---|---|---|---|---|
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine | CID 13350945 | C₁₄H₁₉N | 1 | Unsubstituted pyrrolidine |
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine hydrochloride | 2995293-16-6 | C₁₄H₂₀ClN | 1 | Protonated nitrogen, crystalline salt |
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one | 1275893-77-0 | C₁₄H₁₆BrNO | 2 | Bromination at C3, keto group at C2 |
4'-(Pyrrolidine-1-sulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-3-carboxamide | MFCD15129410 | C₂₇H₂₈N₂O₃S | 1 | Biphenyl-linked sulfonamide extension |
Structural Descriptors:
[H]Cl.C1(C2CCCC3=C2C=CC=C3)NCCC1
, highlighting the quaternary nitrogen and tetrahydronaphthalene fusion [2]. Pyrrolidine as a Bioisostere:
The pyrrolidine ring serves as a conformationally constrained amine, enhancing target selectivity versus flexible alkylamines. Its secondary nitrogen facilitates hydrogen bonding or protonation in physiological pH, crucial for ionic interactions with receptors. Saturation reduces metabolic oxidation compared to aromatic analogs (e.g., pyridine), improving metabolic stability. Substituents at C2, C3, or C4 modulate steric bulk and electronic properties—e.g., bromination at C3 (as in CAS 1275893-77-0) introduces a halogen bond donor site [7].
Tetrahydronaphthalene as a Rigid Hydrophobic Anchor:
This moiety acts as a bioactive dihydroaromatic system, mimicking natural neurotransmitters like dopamine or serotonin. Compared to fully saturated decalin, it offers planar rigidity for π-stacking with protein aromatics, while aliphatic hydrogens enhance membrane permeability. The ethylene bridge between C3 and C4 allows ring puckering, adapting to hydrophobic binding pockets in enzymes or GPCRs [3] [6].
Structure-Activity Relationship (SAR) Insights:
Key Biological Targets of Hybrid Derivatives
Target Class | Biological Role | Derivative Example | Mechanistic Action |
---|---|---|---|
GPCRs | Signal transduction in CNS, cardiovascular | MFCD15129410 | Allosteric modulation via transmembrane binding |
Ubiquitin Ligases (XIAP) | Apoptosis regulation in cancer | DB02628 | Inhibition of caspase binding |
Phosphatases | Metabolic signaling | RCZDTSFJQPMFJO-SANMLTNESA-N | Competitive substrate blockade |
Early Developments (1990s):
The scaffold emerged in a 1996 patent (AU676377B2) describing tetrahydronaphthalene-pyrrolidine hybrids as intermediates for serotonin receptor modulators. Early syntheses relied on Grignard reactions or reductive amination between 1-tetralone and pyrrolidine, yielding racemic mixtures. Chiral resolution was achieved via diastereomeric salt crystallization, though yields were low (<20%) [4].
Evolution in Drug Design (2000–2010):
Advances focused on stereoselective synthesis and targeted diversification:
Modern Applications (Post-2010):
The scaffold is integral to screening libraries targeting oncology and neurology. Examples include:
Synthetic Methodologies Evolution
Era | Key Methods | Yield/ee Limitations | Innovation Impact |
---|---|---|---|
1990s | Grignard addition, reductive amination | Yield: 30–45%, ee: racemic | Proof-of-concept bioactive hybrids |
2000s | Suzuki coupling, Wittig olefination | Yield: 50–70%, ee: 50–80% | Expanded chemical space via C-C coupling |
2010s–Present | Asymmetric hydrogenation, flow chemistry | Yield: 85–95%, ee: >95% | Enabled clinical candidates via scalability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: